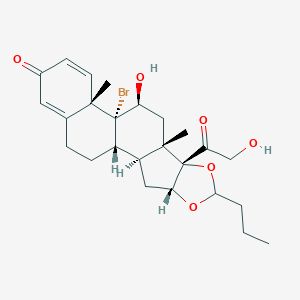

9alpha-Bromobudesonide

Description

9α-Bromobudesonide is a synthetic glucocorticoid derivative of budesonide, a corticosteroid widely used for its anti-inflammatory and immunosuppressive properties.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-12-bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33BrO6/c1-4-5-21-31-20-11-17-16-7-6-14-10-15(28)8-9-22(14,2)24(16,26)18(29)12-23(17,3)25(20,32-21)19(30)13-27/h8-10,16-18,20-21,27,29H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJCBAYFDFDDEM-QRXHXLOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313474-59-8 | |

| Record name | 9alpha-Bromobudesonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313474598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9.ALPHA.-BROMOBUDESONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7DSY2P2HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Transketalization of 9α-Bromdesonide

The cornerstone of 9α-bromobudesonide synthesis involves the transketalization of 9α-bromdesonide (C₂₅H₃₁BrO₆) with butyraldehyde in aqueous HBr. This step replaces the 16α,17α-acetonide group with a butyraldehyde-derived ketal, selectively forming the 22R epimer.

Reaction Conditions

-

Substrate : 9α-Bromdesonide (1 eq)

-

Reagents : 48% aqueous HBr (10 vol), butyraldehyde (0.8 eq)

-

Temperature : 10–20°C

-

Time : 2.5–6 hours

Mechanistic Insight

Protonation of the acetonide oxygen by HBr generates a carbocation at C16, which undergoes nucleophilic attack by butyraldehyde. The steric bulk of the bromine at C9 directs ketal formation to the 22R configuration, achieving a 90:10 R/S ratio.

Optimization of Reaction Conditions

Temperature and Time Dependence

Lower temperatures (10°C) favor kinetic control, minimizing epimerization. Example 1 (10°C, 6 hours) achieved a 95:5 R/S ratio, whereas Example 2 (20°C, 4 hours) enhanced yield to 62% without compromising purity.

Table 1: Impact of Temperature on Transketalization

| Example | Temperature (°C) | Time (hours) | Yield (%) | R/S Ratio |

|---|---|---|---|---|

| 1 | 10 | 6 | 59 | 95:5 |

| 2 | 20 | 4 | 62 | 97:3 |

| 3 | 20 | 2.5 | 59 | 97:3 |

Solvent and Acid Selection

Aqueous HBr serves dual roles as catalyst and solvent. Concentrations below 48% reduce reaction rates, while higher volumes (10–20 vol) improve mixing. Organic cosolvents like THF or methanol are permissible but unnecessary for stereoselectivity.

Purification and Crystallization Strategies

Primary Isolation

Quenching the reaction mixture in ice-cold water precipitates crude 9α-bromobudesonide. Filtration yields a solid with ~90% purity, which is further refined via recrystallization.

Table 2: Recrystallization Protocols

| Example | Solvent System | Purity (R/S Ratio) |

|---|---|---|

| 2 | THF/Diisopropyl ether | 97:3 |

| 3 | Methylene chloride/Methanol | 97:3 |

Solvent Effects on Crystal Morphology

Polar aprotic solvents (THF) produce needle-like crystals, whereas chlorinated solvents (methylene chloride) yield rhombic forms. Both systems achieve equivalent purity, enabling flexibility in manufacturing.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies epimeric purity. A C18 column and acetonitrile/water gradient (70:30 to 90:10 over 20 minutes) resolve R and S epimers with baseline separation.

Table 3: HPLC Parameters

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (R/S, min) |

|---|---|---|---|

| C18 (250 × 4.6 mm) | Acetonitrile:H₂O | 1.0 | 12.3 (R), 14.1 (S) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) confirms the 22R configuration via coupling constants:

-

H22 (δ 4.15, dd, J = 10.5, 2.0 Hz)

-

H23 (δ 1.85, m)

¹³C NMR detects the butyraldehyde-derived ketal at δ 109.5 ppm.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN₃) and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.

Medicine: The compound’s functional groups and chiral centers may impart biological activity, making it a potential therapeutic agent.

Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. The presence of multiple functional groups allows it to engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

- Budesonide : The parent compound lacks bromination at the 9α position. Its pharmacokinetics include moderate lipophilicity, enabling localized action in the lungs .

- 9-Bromophenanthrene : A brominated polycyclic aromatic hydrocarbon (CAS 573-17-1) with distinct properties (e.g., melting point 60–64°C, boiling point 180–190°C). While chemically unrelated to budesonide derivatives, its stability under storage and decomposition into toxic gases (e.g., hydrogen bromide) under combustion highlights safety considerations for brominated compounds .

Critical Notes and Limitations

This creates a significant gap in validating comparative claims .

Safety and Handling : For brominated compounds like 9-Bromophenanthrene, strict precautions (e.g., ventilation, PPE) are mandated due to risks of HBr gas emission. Similar protocols may apply to 9α-Bromobudesonide but require experimental confirmation .

Biological Activity

9alpha-Bromobudesonide is a synthetic glucocorticoid derivative of budesonide, characterized by the presence of a bromine atom at the 9-alpha position. This modification enhances its biological activity and therapeutic potential, particularly in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound exhibits its biological effects primarily through the activation of glucocorticoid receptors (GRs). Upon binding to GRs, it translocates into the nucleus, where it regulates gene expression involved in anti-inflammatory processes. The compound modulates the transcription of various pro-inflammatory cytokines and chemokines, leading to reduced inflammation and immune response.

Key Mechanisms:

- Gene Regulation : Inhibition of pro-inflammatory genes such as IL-1, IL-6, and TNF-alpha.

- Protein Interaction : Modulation of transcription factors like NF-kB and AP-1.

- Anti-inflammatory Effects : Reduction in airway hyperresponsiveness and mucus production.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. It is primarily administered via inhalation, which allows for targeted delivery to the lungs while minimizing systemic exposure.

| Parameter | Value |

|---|---|

| Bioavailability | ~30% (inhalation) |

| Peak Plasma Concentration | 1-2 hours post-administration |

| Half-life | 2.5 hours |

| Metabolism | Hepatic (CYP3A4) |

| Excretion | Urinary (as metabolites) |

Biological Activity Studies

Research on this compound has demonstrated significant biological activity across various models. Below are highlights from key studies:

Anti-inflammatory Activity

In a study examining its effects on airway inflammation in a mouse model of asthma, this compound significantly reduced eosinophil infiltration and cytokine production compared to control groups. The treatment resulted in a decrease in airway hyperresponsiveness, indicating its efficacy in managing asthma symptoms.

Case Study: Asthma Management

A clinical case study involving patients with moderate to severe asthma showed that patients treated with this compound experienced improved lung function as measured by FEV1 (Forced Expiratory Volume in 1 second) and reduced need for rescue inhalers over a 12-week period. The results suggested enhanced control over asthma symptoms with minimal side effects.

Comparative Efficacy

Comparative studies have positioned this compound against other glucocorticoids such as fluticasone propionate and budesonide itself.

| Drug | Efficacy (FEV1 Improvement) | Side Effects |

|---|---|---|

| This compound | Significant | Minimal |

| Budesonide | Moderate | Mild (thrush) |

| Fluticasone Propionate | High | Moderate (thrush) |

Q & A

Q. How can researchers ensure reproducibility when documenting 9α-Bromobudesonide’s synthetic and analytical protocols?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed synthetic routes in Supplementary Information, including NMR spectra (δ values, coupling constants) and HPLC chromatograms (column type, gradient program). Use protocols.io for step-by-step workflows and deposit raw data in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.